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Compound of Interest

5-(1-Methyl-4-Piperidyl)5H-
Compound Name:
Dibenzo

Cat. No.: B110649

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Data

The compound with CAS number 3967-32-6 is chemically identified as 5-(1-methylpiperidin-4-
yl)-5H-dibenzola,d][1]annulen-5-ol. It is most commonly known in the pharmaceutical industry
as Cyproheptadine Related Compound C or Cyproheptadine EP Impurity C. This compound is
a significant process-related impurity and potential degradation product of Cyproheptadine, a
first-generation antihistamine and serotonin antagonist. As such, its identification,
guantification, and toxicological assessment are critical for the quality control and safety
assurance of Cyproheptadine drug products.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 5-(1-
methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-0ol. It is important to note that many of these
values are computationally predicted and should be considered as estimates in the absence of
comprehensive experimental data.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b110649?utm_src=pdf-interest
https://www.shreejipharmainternational.com/5-1-methylpiperidin-4-yl-5h-dibenzo-a-d-7-annulen-5ol-cph-v--7433738.html
https://www.shreejipharmainternational.com/5-1-methylpiperidin-4-yl-5h-dibenzo-a-d-7-annulen-5ol-cph-v--7433738.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value

Molecular Formula C21H23NO

Molecular Weight 305.41 g/mol
5-(1-methylpiperidin-4-yl)-5H-

UPAC Name dilgenzo[a?/d?czclohepte);:S—ol
Cyproheptadine Related Compound C,

Synonyms Cyproheptadine EP Impurity C, 5-(1-Methyl-4-
piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol

Appearance White to off-white powder

Boiling Point 467.7 £ 45.0 °C (Predicted)

Density 1.158 + 0.06 g/cm3 (Predicted)

Flash Point 163 °C

Solubility Slightly soluble in DMSO and Methanol

Storage Temperature

2-8°C

Synthesis and Formation

5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-0l is not typically synthesized as a

primary therapeutic agent but rather arises as an impurity during the manufacturing of

Cyproheptadine. Its formation is indicative of an incomplete reaction or a side reaction in the

synthetic pathway.

A plausible synthetic route to Cyproheptadine involves the Grignard reaction between a

dibenzosuberone derivative and a Grignard reagent prepared from 4-chloro-1-methylpiperidine,

followed by dehydration. In this context, the title compound is the alcohol intermediate that

precedes the final dehydration step to form the double bond characteristic of Cyproheptadine.

Logical Workflow for Synthesis and Impurity Analysis
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Cyproheptadine Synthesis
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(CAS 3967-32-6)

Dehydration

Cyproheptadine

Impurityifxnalysis

Cyproheptadine Bulk Drug

i

Sample Preparation

l

HPLC Analysis

'

Quantification of Impurity C

Click to download full resolution via product page

Logical workflow for the synthesis of Cyproheptadine and the analysis of Impurity C.
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Analytical Methodologies

The control of Cyproheptadine Related Compound C in pharmaceutical preparations
necessitates robust and sensitive analytical methods. High-Performance Liquid
Chromatography (HPLC) is the most common technique for the separation and quantification
of Cyproheptadine and its related substances.

Experimental Protocol: HPLC Method for Impurity
Profiling

This protocol is a representative method adapted from published literature on the analysis of
Cyproheptadine and its impurities.

Objective: To separate and quantify 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol in
a bulk sample of Cyproheptadine hydrochloride.

Instrumentation:

o HPLC system with a UV detector

o C18 analytical column (e.g., 250 mm x 4.6 mm, 5 um patrticle size)
o Data acquisition and processing software

Reagents and Materials:

o Acetonitrile (HPLC grade)

o Methanol (HPLC grade)

o Potassium dihydrogen phosphate (KH2POa4)

e Orthophosphoric acid

o Water (HPLC grade)

» Reference standards for Cyproheptadine HCI and 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]
[1]annulen-5-ol
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Chromatographic Conditions:

Parameter Condition

A mixture of 0.05 M KH2POa buffer and
Mobile Phase Methanol (35:65, v/v), with the pH of the buffer
adjusted to 4.5 with orthophosphoric acid.

Flow Rate 1.0 mL/min

Column Temperature Ambient (or controlled at 25 °C)
Detection UV at 245 nm

Injection Volume 20 pL

] Sufficient to allow for the elution of all
Run Time .
components (e.g., 20 minutes)

Procedure:

» Standard Solution Preparation:

o Accurately weigh and dissolve the reference standards of Cyproheptadine HCI and the
impurity in the mobile phase to prepare stock solutions of known concentrations.

o Prepare working standard solutions by diluting the stock solutions to appropriate
concentrations for calibration.

e Sample Solution Preparation:

o Accurately weigh a known amount of the Cyproheptadine HCI bulk drug sample and
dissolve it in the mobile phase to achieve a target concentration.

e Analysis:

o Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

o Inject the standard and sample solutions into the chromatograph.
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o Record the chromatograms and identify the peaks corresponding to Cyproheptadine and
the impurity based on their retention times.

e Quantification:

o Calculate the amount of the impurity in the sample by comparing the peak area of the
impurity in the sample chromatogram with the peak area of the corresponding standard, or
by using a calibration curve.

Biological Activity and Toxicology

There is a notable lack of publicly available data on the specific biological activity and
toxicological profile of 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol. Its significance
is primarily as a pharmaceutical impurity, and as such, the main goal is to limit its presence in
the final drug product to a level that is considered safe.

The toxicological evaluation of pharmaceutical impurities is guided by ICH (International
Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use)
guidelines. For impurities that are not well-characterized, in silico (computational) toxicology
assessment is often employed as a first step to predict potential liabilities.

Recent studies on other impurities of Cyproheptadine have utilized in silico tools like pre-
ADMET software to predict their toxicity profiles.[2][3] This approach can be applied to
Cyproheptadine Related Compound C to assess its potential for mutagenicity, carcinogenicity,
and other toxic endpoints.

In Silico Toxicology Prediction Workflow
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Chemical Structure of
Impurity C (SMILES/MOL file)
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Workflow for in silico toxicological assessment of a pharmaceutical impurity.

Given the structural similarity to Cyproheptadine, it is plausible that this impurity might interact
with the same biological targets, such as histamine H1 and serotonin receptors, but likely with
different potency and selectivity. However, without experimental data, this remains speculative.
The primary focus for drug development professionals is to ensure that levels of this impurity
are maintained below the qualification threshold defined by regulatory agencies.

Signaling Pathways

Currently, there are no elucidated signaling pathways specifically for 5-(1-methylpiperidin-4-
yl)-5H-dibenzol[a,d][1]annulen-5-ol in the scientific literature. Research in this area would be
necessary to understand its molecular mechanism of action, should it exhibit any significant
biological activity. The pharmacological actions of the parent compound, Cyproheptadine, are
primarily mediated through its antagonist activity at histamine H1 receptors and serotonin 5-
HT2 receptors.
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Conclusion

5-(1-methylpiperidin-4-yl)-5H-dibenzol[a,d][1]annulen-5-ol (CAS No. 3967-32-6) is a critical
quality attribute to monitor in the production of Cyproheptadine. While extensive data on its
intrinsic biological activity is lacking, robust analytical methods for its detection and
guantification are available. The management of this impurity relies on a thorough
understanding of the manufacturing process and the implementation of sensitive analytical
controls. Future research, potentially driven by regulatory requirements, may involve further
toxicological characterization, including in vitro and in vivo studies, to provide a more complete
safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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